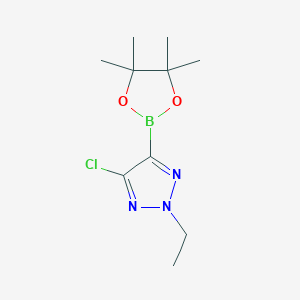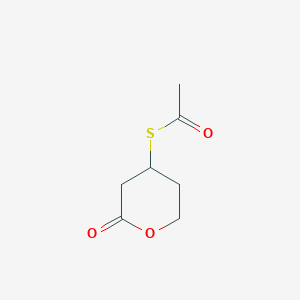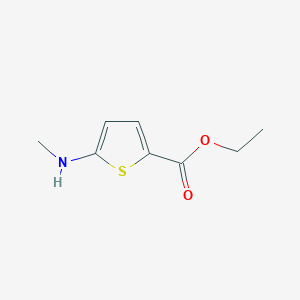
5-Hydroxypyridine-3-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxypyridine-3-carbothioamide is a compound that has garnered attention in the scientific community due to its unique physical and chemical properties. It is a derivative of pyridine, a nitrogen-bearing heterocycle that is widely used in medicinal chemistry . The molecular formula of this compound is C6H6N2OS, and it has a molecular weight of 154.19 g/mol .
Métodos De Preparación
The synthesis of 5-Hydroxypyridine-3-carbothioamide typically involves the reaction of 5-hydroxypyridine with thiocarbamide under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires the presence of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours until the desired product is formed .
Industrial production methods for this compound may involve more advanced techniques, such as continuous flow synthesis, to increase yield and efficiency. These methods often utilize automated systems to precisely control reaction conditions and ensure consistent product quality .
Análisis De Reacciones Químicas
5-Hydroxypyridine-3-carbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine .
Oxidation: When subjected to oxidation, this compound can form corresponding sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction of this compound typically yields the corresponding amine derivative.
Substitution: Halogenation reactions can introduce halogen atoms into the pyridine ring, resulting in halogenated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
5-Hydroxypyridine-3-carbothioamide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Hydroxypyridine-3-carbothioamide involves its interaction with specific molecular targets and pathways within biological systems . The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival, thereby exerting anticancer effects .
Comparación Con Compuestos Similares
5-Hydroxypyridine-3-carbothioamide can be compared with other similar compounds, such as N-acyl-morpholine-4-carbothioamides and 2-amino-3-(3’,4’,5’-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives . These compounds share structural similarities but differ in their specific functional groups and biological activities.
N-acyl-morpholine-4-carbothioamides: These compounds exhibit antimicrobial and antioxidant properties and have been studied for their potential as antibacterial agents.
2-amino-3-(3’,4’,5’-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives: These derivatives have shown promising anticancer properties and are being explored for their potential in cancer therapy.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C6H6N2OS |
|---|---|
Peso molecular |
154.19 g/mol |
Nombre IUPAC |
5-hydroxypyridine-3-carbothioamide |
InChI |
InChI=1S/C6H6N2OS/c7-6(10)4-1-5(9)3-8-2-4/h1-3,9H,(H2,7,10) |
Clave InChI |
NWWLZQHTPZSAIX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1O)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,5S,7r)-7-amino-3-thiabicyclo[3.3.1]nonan-9-one hydrochloride](/img/structure/B13515033.png)



![2-[2-(3,3,3-trifluoro-2-hydroxypropyl)-2H-1,2,3,4-tetrazol-5-yl]aceticacid](/img/structure/B13515066.png)
![sodium5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13515071.png)





![7-((tert-Butoxycarbonyl)amino)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13515091.png)
![1-(Aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B13515111.png)

